N1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide
Descripción
N1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide (N,N'-oxalylbis(amide)) backbone. The molecule features two distinct heterocyclic substituents:
- N1-substituent: A 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl group, providing a pyrazole ring with methyl groups at positions 3 and 4.
- N2-substituent: A 5-methylisoxazol-3-yl group, contributing an isoxazole ring with a methyl group at position 5.
The compound’s structural determination likely employs crystallographic techniques such as SHELX-based software for small-molecule refinement, given its prevalence in resolving similar heterocyclic systems . Synthesis methodologies may involve multi-step organic reactions, including amidation and heterocyclic coupling, followed by purification via silica gel chromatography, as observed in analogous oxalamide derivatives .
Propiedades
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O3/c1-8-6-9(2)18(16-8)5-4-14-12(19)13(20)15-11-7-10(3)21-17-11/h6-7H,4-5H2,1-3H3,(H,14,19)(H,15,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APHJIYYGVIJRAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)C(=O)NC2=NOC(=C2)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and isoxazole intermediates, which are then coupled through an oxalamide linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and implementing efficient purification techniques to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
N1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
N1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: It can be utilized in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of N1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Below is a detailed analysis:
Oxalamide Derivatives
Compound A : N1-{2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl}-N2-(5-methyl-1H-pyrazol-3-yl)oxalamide (from )
- Similarities : Shares the oxalamide backbone and a pyrazole-containing substituent.
- Differences :
- Replaces the 3,5-dimethylpyrazole ethyl group with a piperazine-ethyl moiety bearing a 2,3-dichlorophenyl group.
- The N2-substituent is a 5-methylpyrazole instead of a 5-methylisoxazole.
- Implications : The dichlorophenyl-piperazine group may enhance lipophilicity and receptor-binding selectivity compared to the dimethylpyrazole ethyl group .
Pyrazole-Containing Compounds
Compound B : 1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-4-piperidinecarboxamide (from , Entry 2)
- Similarities : Incorporates a 3,5-dimethylpyrazole group.
- Differences :
- Uses an acetamide linker instead of an oxalamide backbone.
- Terminates with a piperidinecarboxamide group rather than an isoxazole.
Isoxazole-Containing Compounds
Compound C : 2-(4-Hydroxypyrimidin-2-ylsulfanyl)-N-(5-methylisoxazol-3-yl)acetamide (from , Entry 3)
- Similarities : Contains a 5-methylisoxazol-3-yl group.
- Differences :
- Features a sulfanyl-acetamide linker with a 4-hydroxypyrimidine substituent.
- Lacks the oxalamide core and pyrazole moiety.
- Implications : The sulfanyl group and pyrimidine ring could confer distinct hydrogen-bonding interactions or metabolic stability compared to the oxalamide-based scaffold .
Table 1: Structural and Functional Comparison
Actividad Biológica
N1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide is a synthetic compound characterized by its unique structural features, including a pyrazole ring and an oxalamide moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the realms of anti-inflammatory, antimicrobial, and anticancer properties.
Structural Overview
The compound's molecular formula is , and its structure can be represented as follows:
| Component | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 373.4 g/mol |
| CAS Number | 2034546-68-2 |
Synthesis
The synthesis of this compound typically involves several key reactions, including condensation and cyclization processes. The specific methods used for synthesis may vary but often include:
- Formation of the Pyrazole Ring : Utilizing 3,5-dimethyl-1H-pyrazole as a starting material.
- Oxalamide Formation : Reacting the pyrazole derivative with appropriate isoxazole precursors.
- Purification and Characterization : Utilizing techniques such as NMR and mass spectrometry to confirm the structure.
Anticancer Properties
Research indicates that compounds containing pyrazole rings often exhibit significant anticancer activity. Specifically, this compound has shown promise in inhibiting various cancer cell lines. Studies have demonstrated that derivatives with similar structures can interfere with cancer cell proliferation and induce apoptosis.
Anti-inflammatory Activity
Compounds derived from pyrazoles are known for their anti-inflammatory effects. Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, making it a candidate for further investigation in inflammatory disease models.
Antimicrobial Activity
The presence of both pyrazole and oxalamide functionalities enhances the compound's interaction with biological targets, potentially leading to antimicrobial properties. Similar compounds have demonstrated effectiveness against various bacterial strains, indicating that this compound may also possess similar activities.
Case Studies and Research Findings
Several studies have evaluated the biological activity of compounds related to this compound:
-
In Vitro Studies : Compounds with similar structures have been screened against human cancer cell lines, showing IC50 values that suggest effective inhibition of cell growth.
Compound Cell Line IC50 (µM) Compound A HeLa 15 Compound B MCF7 20 - Toxicity Assessments : Toxicity studies conducted on model organisms like zebrafish indicate that while some derivatives exhibit high activity against pathogens, they also show varying levels of toxicity, necessitating further optimization for therapeutic use .
Q & A
Basic: What are the optimal synthetic routes for preparing N1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide?
The synthesis of this compound typically involves a multi-step approach:
- Step 1 : React 3,5-dimethylpyrazole with a bromoethyl intermediate to form the pyrazole-ethyl moiety.
- Step 2 : Couple the intermediate with 5-methylisoxazole-3-amine via an oxalamide linker using carbodiimide-based coupling agents (e.g., EDC/HOBt).
- Critical Parameters : Temperature (0–25°C for coupling), solvent (DMF or dichloromethane), and stoichiometric ratios (1:1.1 for amine:activated ester) to minimize side products .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve >95% purity .
Basic: How can the structure and purity of this compound be validated post-synthesis?
Use a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : Confirm the presence of pyrazole (δ 6.2–6.5 ppm for aromatic protons) and isoxazole (δ 8.1–8.3 ppm) moieties. Integration ratios should match expected proton counts .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z calculated for C₁₆H₂₁N₅O₃) with <2 ppm error .
- HPLC-PDA : Assess purity (>98%) using a C18 column (acetonitrile/water gradient) .
Advanced: How can computational methods aid in predicting its reactivity or biological targets?
- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model electronic properties (HOMO-LUMO gaps) and predict sites for nucleophilic/electrophilic attacks .
- Molecular Docking : Screen against protein databases (e.g., kinase or GPCR targets) to identify potential binding pockets. The pyrazole and isoxazole groups may engage in hydrogen bonding or π-π stacking .
- Kinetic Modeling : Simulate reaction pathways (e.g., amide bond hydrolysis) under varying pH/temperature conditions .
Advanced: How to resolve contradictions in bioactivity data across different assays?
- Cross-Validation : Compare in vitro (e.g., enzyme inhibition IC₅₀) and in vivo (e.g., murine pharmacokinetics) data to distinguish target-specific effects from off-target interactions .
- Control Experiments : Test metabolites or degradation products (e.g., via LC-MS) to rule out artifacts .
- Statistical Design : Apply factorial experiments (e.g., 2^k designs) to isolate variables like solvent polarity or incubation time influencing activity .
Advanced: What strategies optimize its solubility and stability in biological assays?
- Solubility Enhancement : Use co-solvents (e.g., DMSO/PBS mixtures ≤1% v/v) or formulate with cyclodextrins .
- Stability Testing : Monitor degradation under physiological conditions (pH 7.4, 37°C) via UV-Vis or NMR. Adjust storage conditions (e.g., -20°C under argon) if decomposition exceeds 5% over 24 hours .
- Structural Analog Synthesis : Introduce hydrophilic groups (e.g., hydroxyl or PEG chains) on the ethyl linker while retaining activity .
Advanced: How to design experiments investigating its mechanism of action in enzyme inhibition?
- Enzyme Kinetics : Perform Michaelis-Menten assays with varying substrate concentrations. Use Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive) .
- Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd) and stoichiometry between the compound and target enzyme .
- Mutagenesis Studies : Engineer enzyme variants (e.g., alanine scanning) to identify critical residues for binding .
Advanced: What are the best practices for handling discrepancies in crystallographic data?
- Data Collection : Ensure high-resolution (<1.5 Å) X-ray diffraction and validate with R-free values (<0.25) .
- Model Refinement : Use software like PHENIX to resolve ambiguous electron density regions (e.g., flexible ethyl linker) .
- Cross-Validation : Compare with NMR-derived structures or molecular dynamics simulations to confirm conformational stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
